An In-depth Technical Guide to the Physicochemical Properties of Fmoc-D-3,3-Diphenylalanine
An In-depth Technical Guide to the Physicochemical Properties of Fmoc-D-3,3-Diphenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-3,3-Diphenylalanine, a non-natural amino acid derivative, is a pivotal building block in modern peptide chemistry and drug discovery. Its unique structure, featuring a bulky diphenylmethyl moiety at the β-carbon and the base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amine, imparts significant advantages in the synthesis of novel peptides and peptidomimetics. The incorporation of this amino acid can enhance the enzymatic stability, conformational rigidity, and binding affinity of peptides, making it a valuable tool for modulating the pharmacokinetic and pharmacodynamic properties of therapeutic candidates.[1][2]
This technical guide provides a comprehensive overview of the core physicochemical properties of Fmoc-D-3,3-Diphenylalanine, detailed experimental protocols for its use, and its strategic role in the development of peptide-based drugs.
Physicochemical Properties
The distinct properties of Fmoc-D-3,3-Diphenylalanine are fundamental to its application in peptide synthesis. The bulky diphenyl groups provide steric hindrance, which can influence peptide folding and resistance to proteolysis, while the aromatic nature enhances opportunities for π-π stacking interactions, potentially stabilizing secondary structures.[1]
General Properties
A summary of the general physical and chemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-diphenylpropanoic acid | [3] |
| Synonyms | Fmoc-D-Dip-OH, (R)-N-(Fmoc)-β-phenyl-phenylalanine | [3] |
| Appearance | White to off-white powder | [1] |
| CAS Number | 189937-46-0 | [3][4] |
| Purity | ≥98% (HPLC) | [1] |
Molecular and Spectroscopic Data
The molecular formula and weight, along with key computed properties, are crucial for stoichiometric calculations in synthesis and for analytical characterization. This data is summarized in Table 2.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₀H₂₅NO₄ | [1][3] |
| Molecular Weight | 463.52 g/mol | [5] |
| Monoisotopic Mass | 463.17835828 Da | [3] |
| Melting Point | 116.5-119.5 °C | [4] |
| Topological Polar Surface Area | 75.6 Ų | [3] |
| XLogP3-AA | 6.1 | [3] |
Solubility and Storage
Proper handling and storage are critical to maintaining the integrity of the compound. Table 3 provides solubility and recommended storage conditions.
| Property | Value | Reference(s) |
| Solubility | DMSO: 200 mg/mL (431.48 mM) | [5] |
| Storage (Powder) | Store desiccated at -20°C for long-term stability. | [5] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month. Aliquot to avoid freeze-thaw cycles. | [5] |
Experimental Protocols
The following sections detail generalized, yet comprehensive, protocols for the synthesis, purification, and characterization of Fmoc-D-3,3-Diphenylalanine and its incorporation into peptides.
Synthesis of Fmoc-D-3,3-Diphenylalanine
The standard method for protecting the amine group of an amino acid with Fmoc involves reacting the free amino acid with an Fmoc-donating reagent under basic conditions.
Materials:
-
D-3,3-Diphenylalanine
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium Bicarbonate (NaHCO₃)
-
Dioxane
-
Deionized Water
-
Diethyl Ether
-
1 M Hydrochloric Acid (HCl)
Protocol:
-
Dissolution: Dissolve D-3,3-Diphenylalanine (1.0 equivalent) in an aqueous solution of 10% sodium bicarbonate.
-
Addition of Fmoc Reagent: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane. Add this solution dropwise to the amino acid solution while stirring vigorously at 0-5°C.
-
Reaction: Allow the mixture to warm to room temperature and continue stirring for 4-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with deionized water.
-
Extraction: Wash the aqueous solution with diethyl ether to remove unreacted Fmoc-OSu and byproducts.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by slowly adding 1 M HCl. A white precipitate of Fmoc-D-3,3-Diphenylalanine will form.
-
Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold deionized water until the filtrate is neutral, and dry the product under vacuum.
Purification by Preparative HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for purifying Fmoc-amino acids to the high degree required for peptide synthesis.
Instrumentation and Columns:
-
Preparative HPLC system with a UV detector.
-
C18 reverse-phase column.
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in deionized water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).
Protocol:
-
Sample Preparation: Dissolve the crude Fmoc-D-3,3-Diphenylalanine in a minimal amount of a 1:1 mixture of acetonitrile and water.
-
Method Development: Perform an initial analytical run to determine the optimal gradient for separation. A typical gradient might run from 45% to 65% Solvent B over 15-20 minutes.
-
Preparative Run: Inject the dissolved crude product onto the preparative C18 column. Run the optimized gradient.
-
Fraction Collection: Monitor the elution at 254 nm or 280 nm, where the Fmoc group has strong absorbance. Collect the fractions corresponding to the main product peak.
-
Solvent Removal: Combine the pure fractions and remove the acetonitrile using a rotary evaporator.
-
Lyophilization: Freeze the remaining aqueous solution and lyophilize to obtain the purified product as a fluffy, white solid.
Characterization Methods
3.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is used to confirm the chemical structure of the final product.
-
Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the fluorenyl group (typically in the 7.2-7.9 ppm range), the two phenyl groups, and the α- and β-protons of the amino acid backbone.[3] The α-proton signal is a key indicator of structure and purity.
-
¹³C NMR: The carbon NMR provides further confirmation of the carbon skeleton.[3]
3.3.2 Mass Spectrometry (MS) MS is used to confirm the molecular weight of the compound.
-
Method: Electrospray Ionization (ESI) is commonly used.
-
Expected Ions: The analysis should confirm the expected molecular weight with the detection of ions such as [M+H]⁺ (m/z ≈ 464.18) or [M+Na]⁺ (m/z ≈ 486.17).
-
Fragmentation: Tandem MS (MS/MS) can reveal characteristic fragmentation patterns, often involving the loss of the dibenzofulvene moiety from the Fmoc group.
Application in Peptide Synthesis and Drug Development
Fmoc-D-3,3-Diphenylalanine is exclusively used as a building block in Solid-Phase Peptide Synthesis (SPPS). Its incorporation is a strategic choice to enhance the properties of the final peptide.
Role in Solid-Phase Peptide Synthesis (SPPS)
The SPPS cycle is an iterative process of adding amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Impact on Peptide Drug Properties
The introduction of 3,3-diphenylalanine into a peptide sequence can profoundly influence its therapeutic potential. Its bulky, hydrophobic nature can be leveraged to design peptides with improved characteristics. For instance, it has been used in the synthesis of pseudopeptide analogues designed to inhibit specific enzymes and to create potent ghrelin receptor inverse agonists.[]
Conclusion
Fmoc-D-3,3-Diphenylalanine is a highly specialized chemical tool for peptide chemists and drug developers. Its well-defined physicochemical properties, combined with its strategic application in SPPS, allow for the rational design of peptides with enhanced stability, affinity, and therapeutic potential. The protocols and data presented in this guide serve as a foundational resource for the effective utilization of this unique non-natural amino acid in advanced research and development settings.
